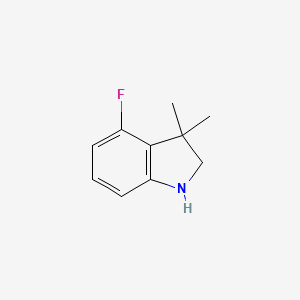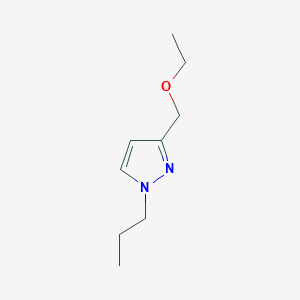
3-(ethoxymethyl)-1-propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethoxymethyl)-1-propyl-1H-pyrazole (EMPP) is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. EMPP is a synthetic compound that can be used as a research tool for studying the effects of pyrazole derivatives on various biological systems.
作用機序
The mechanism of action of 3-(ethoxymethyl)-1-propyl-1H-pyrazole is not fully understood. However, it is believed that 3-(ethoxymethyl)-1-propyl-1H-pyrazole exerts its effects by modulating the activity of various receptors and enzymes in biological systems. In neuropharmacology, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. In cancer research, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to have various biochemical and physiological effects on biological systems. In neuropharmacology, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. In cancer research, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. In addition, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit angiogenesis, which is a process involved in the growth and spread of cancer cells.
実験室実験の利点と制限
3-(ethoxymethyl)-1-propyl-1H-pyrazole has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, which makes it readily available for research purposes. 3-(ethoxymethyl)-1-propyl-1H-pyrazole has also been shown to have potent biological activity, which makes it a valuable tool for studying the effects of pyrazole derivatives on various biological systems. However, 3-(ethoxymethyl)-1-propyl-1H-pyrazole also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in certain experimental settings. In addition, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to have some toxicity in vitro, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research on 3-(ethoxymethyl)-1-propyl-1H-pyrazole. One area of research could be the development of new derivatives of 3-(ethoxymethyl)-1-propyl-1H-pyrazole with improved pharmacological properties. Another area of research could be the investigation of the effects of 3-(ethoxymethyl)-1-propyl-1H-pyrazole on other biological systems such as the cardiovascular system or the immune system. Additionally, research could be conducted on the use of 3-(ethoxymethyl)-1-propyl-1H-pyrazole as a potential therapeutic agent for the treatment of various diseases such as cancer or neurological disorders.
合成法
The synthesis of 3-(ethoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with ethyl vinyl ether in the presence of a base catalyst. The reaction produces 3-(ethoxymethyl)-1-propyl-1H-pyrazole as a yellowish-brown solid. The yield of 3-(ethoxymethyl)-1-propyl-1H-pyrazole can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
3-(ethoxymethyl)-1-propyl-1H-pyrazole has been used in various scientific research applications such as neuropharmacology, cancer research, and drug discovery. In neuropharmacology, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 3-(ethoxymethyl)-1-propyl-1H-pyrazole has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
3-(ethoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-6-11-7-5-9(10-11)8-12-4-2/h5,7H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPGPBSEBCFOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-propyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)
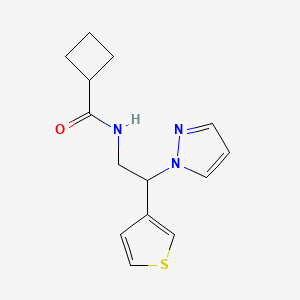
![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)
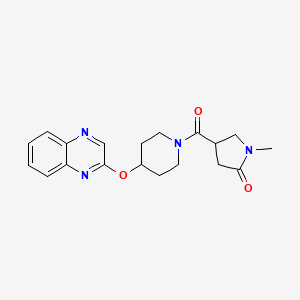

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)


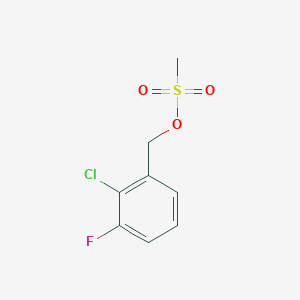
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
